Isotridecanol

描述

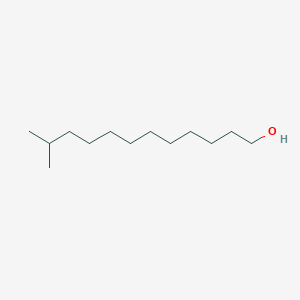

Structure

3D Structure

属性

IUPAC Name |

11-methyldodecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O/c1-13(2)11-9-7-5-3-4-6-8-10-12-14/h13-14H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJLWPFSUCHPQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058676 | |

| Record name | 11-Methyldodecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Isotridecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

85763-57-1, 27458-92-0, 68526-86-3 | |

| Record name | 11-Methyldodecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85763-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isotridecyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027458920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C11-14-iso-, C13-rich | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Methyldodecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085763571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isotridecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 11-Methyldodecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isotridecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.049 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C11-14-iso-, C13-rich | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11-methyldodecanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOTRIDECYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX3T72M5SG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Isomeric Structures of Isotridecanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotridecanol, a key intermediate in the chemical industry, is not a single molecular entity but rather a complex mixture of branched-chain primary alcohols with the chemical formula C13H28O. This guide provides a comprehensive overview of the isomeric structures of this compound, detailing its synthesis, the resulting structural diversity, and the analytical methodologies employed for its characterization. The inherent isomeric complexity of this compound is a direct consequence of its manufacturing process, primarily the hydroformylation of dodecene isomers. Understanding this isomeric distribution is critical as it significantly influences the physicochemical properties and reactivity of this compound and its derivatives, which are widely used as surfactants, plasticizers, and lubricants.[1][2][3]

Introduction to this compound

This compound is a high-boiling, oily liquid that is miscible with most organic solvents but has low solubility in water.[4] It is classified as a long-chain fatty alcohol and serves as a crucial starting material for a variety of chemical products.[3][4] The term "iso" in its name signifies the presence of branching in its alkyl chain, distinguishing it from its linear counterpart, n-tridecanol. This branching disrupts crystal packing, leading to lower melting points and increased solubility in nonpolar solvents.[5] The CAS numbers commonly associated with this isomeric mixture are 27458-92-0 and 68526-86-3.

The performance of this compound in its various applications is fundamentally linked to the specific mixture of its isomers. Therefore, a thorough understanding of its structural composition is paramount for researchers and professionals in drug development and other scientific fields where this compound is utilized.

Synthesis and Generation of Isomeric Diversity

The isomeric complexity of this compound originates from its industrial synthesis, which predominantly involves the Oxo process. This process consists of two main stages: the oligomerization of lighter olefins to form a C12 olefin mixture (dodecenes), followed by hydroformylation and subsequent hydrogenation.

Dodecene Synthesis: The Root of Isomerization

The primary feedstock for this compound production is a mixture of dodecene isomers. This mixture is typically produced through the trimerization of butene or the dimerization of hexene.[6] This initial oligomerization step does not yield a single dodecene isomer but rather a complex blend of branched C12 alkenes with varying carbon skeletons and double bond positions.

Hydroformylation (Oxo Synthesis)

The dodecene isomer mixture is then subjected to hydroformylation, a reaction where carbon monoxide and hydrogen are added across the double bond in the presence of a catalyst (typically cobalt or rhodium-based). This reaction adds a formyl group (-CHO), converting the C12 alkenes into a mixture of C13 aldehydes.

Hydrogenation

In the final step, the mixture of C13 aldehydes is hydrogenated to produce the corresponding primary alcohols, resulting in the final this compound product. Since the initial dodecene feedstock was a complex mixture of isomers, the resulting this compound is also a rich blend of various branched C13 primary alcohols.

The entire synthesis pathway can be visualized as a logical flow leading to the isomeric mixture.

Isomeric Structures of this compound

Due to the nature of its synthesis, commercial this compound is a mixture of numerous structural isomers. While a complete and exhaustive list of all isomers present in every commercial grade is not feasible, the primary components are branched-chain primary alcohols. The most frequently cited predominant isomer is 11-methyl-1-dodecanol .[5]

Other potential isomers are formed based on the branching of the initial dodecene feedstock. The general structure can be represented as C12H25CH2OH, where the C12H25 alkyl group is a complex mixture of various branched isomers. The hydroxyl group is typically on a primary carbon atom due to the hydroformylation process.

The relationship between the precursor and the final products can be illustrated as follows:

Data Presentation: Isomeric Composition and Physicochemical Properties

The exact isomeric distribution of commercial this compound can vary between manufacturers and even between different batches from the same manufacturer. This variability is influenced by the specific feedstock and the precise conditions of the hydroformylation process.[5] While specific quantitative data from manufacturers is proprietary, a representative composition is presented below for illustrative purposes.

Table 1: Representative Isomeric Distribution of a Commercial this compound Sample

| Isomer Name | Representative Percentage (%) |

| 11-Methyl-1-dodecanol | 20 - 40 |

| 10-Methyl-1-dodecanol | 15 - 30 |

| 9-Methyl-1-dodecanol | 10 - 20 |

| Other methyl-dodecanols | 5 - 15 |

| Dimethyl-undecanols | 5 - 10 |

| Other C13 primary alcohols | < 5 |

Table 2: Typical Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C13H28O |

| Molecular Weight | 200.36 g/mol |

| CAS Number | 27458-92-0, 68526-86-3 |

| Appearance | Clear, oily liquid |

| Boiling Point | 252-265 °C |

| Flash Point | >120 °C |

| Density (at 20°C) | 0.83 - 0.85 g/cm³ |

| Solubility in water | Insoluble |

Experimental Protocols: Characterization of Isomeric Structures

The primary analytical technique for the separation and identification of this compound isomers is Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of GC-MS Analysis

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The complex mixture of this compound isomers is first vaporized and separated based on their boiling points and interactions with the stationary phase in a long capillary column. As each isomer elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "molecular fingerprint," allowing for the identification of the individual isomers.

Detailed GC-MS Methodology

The following is a representative protocol for the GC-MS analysis of long-chain branched alcohols like this compound. Optimization of these parameters may be necessary depending on the specific instrument and column used.

Sample Preparation:

-

Dilute the this compound sample in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

-

(Optional but recommended for improved peak shape and volatility) Derivatize the alcohol to its trimethylsilyl (TMS) ether by reacting with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) at 60-70°C for 30 minutes.

GC-MS Instrumentation and Conditions:

Table 3: GC-MS Parameters for this compound Isomer Analysis

| Parameter | Condition |

| Gas Chromatograph | |

| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injection Volume | 1 µL |

| Injector Temperature | 280 °C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial temperature 80°C, hold for 2 min, ramp to 280°C at 5°C/min, hold for 10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 40-500 |

| Ion Source Temperature | 230 °C |

| Transfer Line Temperature | 280 °C |

Data Analysis:

-

Identify individual isomers by comparing their retention times and mass spectra with reference spectra from a library (e.g., NIST).

-

For quantitative analysis, integrate the peak areas of the identified isomers. The relative percentage of each isomer can be calculated by dividing its peak area by the total peak area of all identified isomers.

The workflow for this experimental protocol can be visualized as follows:

Conclusion

This compound is a commercially significant chemical that is defined by its isomeric complexity. The manufacturing process, rooted in the hydroformylation of a mixed dodecene stream, inherently produces a diverse range of branched C13 primary alcohol isomers. While 11-methyl-1-dodecanol is a major constituent, the overall composition is variable. For researchers, scientists, and drug development professionals, a comprehensive characterization of the specific this compound mixture being used is crucial, as the isomeric distribution directly impacts its physical and chemical properties. GC-MS is the definitive analytical tool for this purpose, enabling the separation, identification, and quantification of the individual isomers within the mixture. This in-depth understanding is essential for ensuring the consistency, efficacy, and safety of products derived from this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. atamankimya.com [atamankimya.com]

- 4. What Are the Major Source Manufacturers of this compound? [hjd-chem.com]

- 5. This compound | 27458-92-0 | Benchchem [benchchem.com]

- 6. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Isotridecanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotridecanol (ITDA) is a branched-chain primary alcohol that serves as a crucial intermediate in the synthesis of a wide array of chemical products. Its unique structure, characterized by a C13 alkyl chain with methyl branching, imparts specific physical and chemical properties that distinguish it from its linear counterparts. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and visualizations of key processes. This information is intended to support researchers, scientists, and drug development professionals in the application and study of this versatile compound.

Physical Properties of this compound

This compound is a clear, colorless, and oily liquid at room temperature with a faint, characteristic odor.[1] Its branched structure disrupts crystal lattice formation, resulting in a very low melting point. A summary of its key physical properties is presented in the table below.

| Property | Value | Units |

| Molecular Formula | C₁₃H₂₈O | - |

| Molecular Weight | 200.36 | g/mol |

| CAS Number | 27458-92-0; 68526-86-3 | - |

| Appearance | Clear, colorless liquid | - |

| Density | 0.831 - 0.847 | g/cm³ at 20°C |

| Boiling Point | 257 - 261 | °C at 760 mmHg |

| Melting/Freezing Point | < -60 | °C |

| Flash Point | 105.5 - 128 | °C (Cleveland Open Cup) |

| Vapor Pressure | 0.00173 - 0.002 | mmHg at 25°C |

| Water Solubility | 2 - 5.237 | mg/L at 20-25°C |

| Refractive Index | 1.442 - 1.500 | at 20°C |

| logP (o/w) | 5.19 - 5.268 | - |

Experimental Protocols for Physical Property Determination

Accurate and reproducible measurement of physical properties is critical for the application of this compound in research and industrial processes. The following sections detail the standard methodologies for determining the key physical properties outlined above.

Density Measurement (ASTM D4052)

The density of liquid samples like this compound is accurately determined using a digital density meter according to the ASTM D4052 standard.[2][3][4][5][6][7][8][9] This method relies on measuring the change in the oscillation frequency of a U-shaped tube when it is filled with the sample.

Methodology:

-

Calibration: The instrument is first calibrated using two reference standards of known density, typically dry air and deionized water.

-

Sample Injection: A small volume (approximately 1-2 mL) of the this compound sample is injected into the thermostated oscillating sample tube.[4] Care must be taken to avoid the formation of bubbles.[7]

-

Frequency Measurement: The instrument measures the oscillation period of the U-tube containing the sample.

-

Calculation: The density of the sample is then calculated by the instrument's microprocessor based on the measured oscillation period and the calibration constants. The measurement is typically performed at a standard temperature, such as 20°C.

Flash Point Determination (ASTM D92 / ISO 2592 - Cleveland Open Cup)

The flash point of a volatile material is the lowest temperature at which its vapors will ignite for a moment when an ignition source is passed over it. For high-boiling liquids like this compound, the Cleveland Open Cup (COC) method is standard.[1][3][10][11][12][13][14]

Methodology:

-

Sample Preparation: Fill the Cleveland Open Cup with the this compound sample to the specified level.

-

Heating: Heat the sample at a controlled, steady rate.[11]

-

Ignition Source Application: At specified temperature intervals, pass a small test flame across the top of the cup.[13]

-

Flash Point Observation: The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid surface to ignite and a brief flash is observed.[11][13]

-

Fire Point (Optional): The test can be continued to determine the fire point, which is the temperature at which the vapor continues to burn for at least 5 seconds after the ignition source is applied.

Water Solubility (OECD 105)

The water solubility of a substance is its saturation mass concentration in water at a given temperature. For substances with low solubility like this compound, the column elution method or the flask method as described in OECD Guideline 105 is employed.[15][16][17][18][19][20][21]

Methodology (Flask Method):

-

Sample Preparation: An excess amount of this compound is added to a flask containing deionized water.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 20°C) for a sufficient period to reach equilibrium (typically 24 hours or more).

-

Phase Separation: The mixture is allowed to stand to separate the aqueous and organic phases. Centrifugation may be used to facilitate this separation.

-

Sampling: A sample of the aqueous phase is carefully withdrawn, ensuring no undissolved substance is included.

-

Analysis: The concentration of this compound in the aqueous sample is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Viscosity Measurement (OECD 114)

Viscosity, a measure of a fluid's resistance to flow, can be determined using various methods outlined in OECD Guideline 114.[15][17][18][22][23] For a Newtonian fluid like this compound, a capillary viscometer or a rotational viscometer can be used.

Methodology (Capillary Viscometer):

-

Instrument Setup: A calibrated capillary viscometer is placed in a constant temperature bath.

-

Sample Loading: The viscometer is filled with the this compound sample.

-

Flow Time Measurement: The time taken for the liquid to flow between two marked points on the capillary is measured.

-

Calculation: The kinematic viscosity is calculated from the flow time and the viscometer constant. The dynamic viscosity can then be determined by multiplying the kinematic viscosity by the density of the liquid at the same temperature. At least two determinations are made at each temperature.[17]

Partition Coefficient (n-octanol/water) by HPLC Method (OECD 117)

The n-octanol/water partition coefficient (Kow or Pow) is a measure of a chemical's lipophilicity and is a key parameter in assessing its environmental fate and biological activity. The HPLC method described in OECD Guideline 117 is a common technique for its estimation.[1][10][24][25][26]

Methodology:

-

Calibration: A series of reference compounds with known log Kow values are injected into a reverse-phase HPLC system. A calibration curve is generated by plotting the logarithm of the retention time (or capacity factor) against the known log Kow values.

-

Sample Analysis: The this compound sample is injected into the same HPLC system under identical conditions.

-

Retention Time Determination: The retention time of this compound is measured in duplicate.[1]

-

Log Kow Calculation: The log Kow of this compound is determined by interpolating its retention time on the calibration curve.

Refractive Index Measurement

The refractive index of a liquid is determined using a refractometer.[27][14][28][29][30] This value is a fundamental physical property that is useful for identifying and checking the purity of substances.

Methodology:

-

Calibration: The refractometer is calibrated using a standard with a known refractive index, often distilled water.

-

Sample Application: A few drops of the this compound sample are placed on the prism of the refractometer.

-

Measurement: The instrument measures the angle at which light is refracted as it passes from the prism into the sample. This is used to calculate the refractive index.

-

Temperature Control: The measurement is performed at a constant, specified temperature (e.g., 20°C) as the refractive index is temperature-dependent.

Chemical Properties of this compound

This compound is a primary alcohol and undergoes chemical reactions typical of this functional group. Its most significant reactions from an industrial and research perspective are ethoxylation and esterification.

Ethoxylation

This compound is a key starting material for the production of non-ionic surfactants through ethoxylation. In this reaction, ethylene oxide reacts with the hydroxyl group of this compound in the presence of a catalyst to form a polyether chain.

Reaction: The general reaction for the ethoxylation of this compound can be represented as follows:

C₁₂H₂₅-CH(CH₃)-OH + n(C₂H₄O) → C₁₂H₂₅-CH(CH₃)-O-(CH₂CH₂O)ₙ-H

where 'n' is the average number of ethylene oxide units added.

Experimental Protocol Outline:

-

Catalyst Charging: A basic catalyst, such as potassium hydroxide (KOH), is charged into a stirred autoclave reactor along with the this compound.[16][31]

-

Inerting and Heating: The reactor is purged with an inert gas (e.g., nitrogen) and heated to the reaction temperature (typically 120-180°C).

-

Ethylene Oxide Addition: Ethylene oxide is fed into the reactor under pressure. The reaction is exothermic and requires careful temperature control.

-

Reaction Monitoring: The reaction progress is monitored by measuring the consumption of ethylene oxide.

-

Neutralization and Purification: Once the desired degree of ethoxylation is achieved, the catalyst is neutralized, and the product is purified.

Esterification

This compound can be reacted with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.[2][5][32][33][34][35][36][37] These esters have various applications, including as plasticizers, lubricants, and emollients. The Fischer esterification is a common method using a carboxylic acid and an acid catalyst.[32][35]

Reaction: The general reaction for the Fischer esterification of this compound with a carboxylic acid (R-COOH) is:

C₁₂H₂₅-CH(CH₃)-OH + R-COOH ⇌ C₁₂H₂₅-CH(CH₃)-O-CO-R + H₂O

Experimental Protocol Outline:

-

Reactant Mixing: this compound and the carboxylic acid are mixed in a round-bottom flask.[36]

-

Catalyst Addition: A strong acid catalyst, such as concentrated sulfuric acid, is carefully added to the mixture.[5][34]

-

Reflux: The reaction mixture is heated to reflux to increase the reaction rate.[36] To drive the equilibrium towards the product side, an excess of one reactant (often the alcohol) can be used, or the water produced can be removed.[32][35]

-

Work-up: After the reaction is complete, the mixture is cooled and washed with water and a basic solution (e.g., sodium bicarbonate) to remove the acid catalyst and unreacted carboxylic acid.[36]

-

Purification: The crude ester is then purified, typically by distillation.

Conclusion

This compound's distinct physical and chemical properties, stemming from its branched C13 structure, make it a valuable and versatile chemical intermediate. A thorough understanding of these properties, along with the standardized methods for their determination, is essential for its effective application in research, development, and industrial manufacturing. This guide provides a foundational resource for professionals working with this compound, enabling informed decision-making in its use for the synthesis of surfactants, plasticizers, and other specialty chemicals.

References

- 1. oecd.org [oecd.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. store.astm.org [store.astm.org]

- 7. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 8. store.astm.org [store.astm.org]

- 9. ASTM D4052 - 11 Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter [environmental-expert.com]

- 10. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 11. scribd.com [scribd.com]

- 12. koehlerinstrument.com [koehlerinstrument.com]

- 13. precisionlubrication.com [precisionlubrication.com]

- 14. mt.com [mt.com]

- 15. Viscosity of liquids according to OECD n°114 - Analytice [analytice.com]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. laboratuar.com [laboratuar.com]

- 20. filab.fr [filab.fr]

- 21. researchgate.net [researchgate.net]

- 22. oecd.org [oecd.org]

- 23. scribd.com [scribd.com]

- 24. oecd.org [oecd.org]

- 25. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]

- 26. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 27. ucc.ie [ucc.ie]

- 28. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 29. pubs.aip.org [pubs.aip.org]

- 30. Simple and flexible method for measuring the liquid refractive index with an electrically tunable lens [opg.optica.org]

- 31. CN104666283B - Prepare the method and product of alcohol ethoxylate - Google Patents [patents.google.com]

- 32. cerritos.edu [cerritos.edu]

- 33. benchchem.com [benchchem.com]

- 34. uakron.edu [uakron.edu]

- 35. athabascau.ca [athabascau.ca]

- 36. csub.edu [csub.edu]

- 37. chem.libretexts.org [chem.libretexts.org]

Synthesis pathways for branched C13 alcohols

An In-depth Technical Guide to the Synthesis of Branched C13 Alcohols

Introduction

Branched C13 alcohols, commonly referred to as isotridecanol or isotridecyl alcohol, are saturated alcohols with a branched carbon chain structure.[1][2] These compounds are significant intermediates in the chemical industry, primarily serving as precursors for the production of nonionic surfactants (this compound ethoxylates), plasticizers, lubricants, and other specialty chemicals.[3][4][5][6] Unlike their linear counterparts, the branched structure of this compound imparts unique properties such as lower melting points, excellent wetting, permeability, and emulsification performance.[4][7][8]

Industrially, the dominant production method for this compound is the hydroformylation of C12 olefin streams, a variant of the oxo process.[2][3] Other versatile laboratory- and industrial-scale synthesis pathways include the Guerbet reaction for producing β-alkylated dimer alcohols and Grignard reactions for synthesizing specific isomers with high precision.[7][9][10] This guide provides a detailed technical overview of these core synthesis pathways, complete with experimental protocols, quantitative data, and process visualizations for researchers, scientists, and drug development professionals.

Core Synthesis Pathways

Hydroformylation (Oxo Process)

The hydroformylation of C12 olefins, followed by hydrogenation, is the most significant industrial route to producing branched C13 alcohols.[3][11] This process involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an olefin using synthesis gas (a mixture of carbon monoxide and hydrogen).[2][12] The resulting C13 aldehyde is then hydrogenated to the final C13 alcohol. The feedstock, typically a C12 olefin mixture (dodecene), is often produced via the oligomerization of smaller olefins like butene or propene.[1][3][13]

Caption: General workflow for the two-step hydroformylation-hydrogenation synthesis of C13 alcohols.

Data Presentation: Hydroformylation of Dodecene

| Parameter | Example 1[14] | Example 2[14] | Example 3[15] |

| Starting Material | Tri-n-butene (Dodecene isomers) | Tri-n-butene (Dodecene isomers) | ZSM23-dodecenes |

| Catalyst | Cobalt (Co) | Cobalt (Co) | [Co(CO)₄]₂, PBu₃ |

| Temperature | 180°C | 180°C | 175-180°C |

| Pressure | 280 bar | 280 bar | 1000 psig (approx. 69 bar) |

| Reaction Time | 5 hours | 5 hours | Not specified |

| Olefin Conversion | 75.4% | 85.0% | Not specified |

| Product Yield (C13 Aldehyde/Alcohol) | 62.4% | 83.0% | 61% (isolated tridecanol) |

| Product Composition | 23.5% C13 Aldehyde, 44.3% C13 Alcohol | 80.9% C13 Aldehyde, 4.6% C13 Alcohol | Pure Tridecanol (after distillation) |

Experimental Protocol: Hydroformylation via Modified Cobalt Catalyst [15]

-

Reactor Preparation: Charge a suitable autoclave with the C12 olefin feedstock (ZSM23-dodecenes), dicobalt octacarbonyl ([Co(CO)₄]₂), and tributylphosphine (PBu₃).

-

Pre-reaction Heating: Heat the mixture at 100°C under atmospheric pressure for one hour. This step allows for the formation of the active catalyst species.

-

Hydroformylation Reaction: Pressurize the autoclave to 1000 psig with a 1:1 mixture of hydrogen (H₂) and carbon monoxide (CO) gas.

-

Heating: Increase the temperature to 175-180°C and maintain for the duration of the reaction, monitoring gas uptake to determine completion.

-

Work-up and Isolation: After cooling and depressurizing the reactor, the crude product mixture is isolated.

-

Purification: The final this compound product is purified from unreacted olefins, aldehydes, and high-boiling byproducts via vacuum distillation. A center cut boiling at 81-83°C at 0.15 mm Hg is collected as the purified tridecanol.[15]

Guerbet Reaction

The Guerbet reaction is a self-condensation of primary alcohols at elevated temperatures in the presence of a catalyst and a base to form higher molecular weight, β-branched alcohols.[7][10] The reaction proceeds through a four-step sequence: (1) dehydrogenation of the alcohol to an aldehyde, (2) aldol condensation between two aldehyde molecules, (3) dehydration of the aldol adduct to form an α,β-unsaturated aldehyde, and (4) hydrogenation of the unsaturated aldehyde to the final branched alcohol.[8][16][17] While classically a self-condensation, cross-condensation of two different alcohols can also be performed to generate a wider variety of branched products.[16]

References

- 1. Preparation method of iso-tridecanol - Eureka | Patsnap [eureka.patsnap.com]

- 2. Isotridecyl alcohol | PPT [slideshare.net]

- 3. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 4. tandfonline.com [tandfonline.com]

- 5. What Are the Major Source Manufacturers of this compound? [hjd-chem.com]

- 6. atamankimya.com [atamankimya.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. US10214470B2 - Synthesis of guerbet alcohols - Google Patents [patents.google.com]

- 11. Production of alcohols via hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 12. Green Process Design for Reductive Hydroformylation of Renewable Olefin Cuts for Drop‐In Diesel Fuels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preparation process of iso-tridecanol - Eureka | Patsnap [eureka.patsnap.com]

- 14. CN1653023A - Method for producing C13-alcohol mixtures - Google Patents [patents.google.com]

- 15. EP0402051A2 - Processes for the preparation of saturated alcohol derivatives and their use in detergent: plasticizer: and synthetic lubricant formulations - Google Patents [patents.google.com]

- 16. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Industrial Production of Isotridecanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotridecanol (ITDA), a branched C13 oxo alcohol, is a critical intermediate in the chemical industry, primarily utilized in the synthesis of surfactants, plasticizers, lubricants, and other specialty chemicals. Its branched structure imparts unique properties such as lower melting points and enhanced solubility in nonpolar solvents compared to its linear counterpart. This guide provides a comprehensive overview of the principal industrial methods for this compound production, with a focus on the dominant Oxo process. Alternative routes, including the Guerbet reaction and the Ziegler process, are also discussed. This document details the reaction pathways, process parameters, experimental protocols, and analytical techniques relevant to the synthesis and characterization of this compound, intended for an audience of researchers and professionals in chemical and pharmaceutical development.

Introduction

This compound is not a single compound but rather a complex mixture of isomers of tridecyl alcohol. Its industrial significance stems from the versatility of its hydroxyl group, which readily undergoes reactions like esterification and ethoxylation. The reaction with ethylene oxide, for instance, produces this compound ethoxylates, a major class of non-ionic surfactants valued for their excellent wetting, emulsifying, and dispersing properties. The primary route for the large-scale synthesis of this compound is the Oxo process, which involves the hydroformylation of a branched C12 olefin mixture.

Primary Industrial Production Method: The Oxo Process

The Oxo process, also known as hydroformylation, is the cornerstone of industrial this compound production. This multi-step process begins with the oligomerization of lighter olefins, followed by hydroformylation to form aldehydes, and subsequent hydrogenation to yield the final alcohol product.

Step 1: Olefin Oligomerization

The feedstock for this compound synthesis is typically a C12 olefin mixture. This is most commonly produced through the trimerization of butene or the dimerization of hexene.

-

Trimerization of Butene: Butene isomers are oligomerized to form a complex mixture of C12 olefins. This process is typically catalyzed by nickel complexes on an acidic support or by solid acid catalysts like zeolites.

-

Dimerization of Hexene: Alternatively, C6 olefins can be dimerized to produce the desired C12 olefin feedstock.

The branching pattern of the final this compound is largely determined by the isomeric distribution of the C12 olefin mixture.

Step 2: Hydroformylation (Oxo Synthesis)

Hydroformylation is the defining step of the Oxo process, where the C12 olefin mixture reacts with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst to produce a mixture of C13 aldehydes (tridecanal isomers).

R-CH=CH₂ + CO + H₂ → R-CH₂-CH₂-CHO + R-CH(CHO)-CH₃

The choice of catalyst is critical and is typically either cobalt or rhodium-based.

-

Cobalt Catalysis: Historically, unmodified cobalt carbonyl catalysts were used. These require harsh reaction conditions, including high pressures (100-400 bar) and temperatures (100-250°C)[1][2]. While cost-effective, they generally exhibit lower selectivity towards the desired linear aldehydes.

-

Rhodium Catalysis: Modern processes often favor rhodium-based catalysts modified with phosphine or phosphite ligands. These catalysts are significantly more active, allowing for much milder reaction conditions (pressures of <20 to 40 bar and temperatures of 90-130°C)[3][4]. They also offer higher selectivity towards the more desirable linear aldehyde isomers.

Step 3: Hydrogenation

The final step is the hydrogenation of the C13 aldehyde mixture to this compound. This is a reduction reaction where the aldehyde group is converted to a primary alcohol.

R-CHO + H₂ → R-CH₂OH

This step is typically carried out using a heterogeneous catalyst, such as nickel, palladium, or platinum, under a hydrogen atmosphere. The reaction conditions are generally milder than the hydroformylation step.

Alternative Production Methods

While the Oxo process is dominant, other methods for producing branched alcohols exist.

Guerbet Reaction

The Guerbet reaction is a self-condensation of a primary alcohol at elevated temperatures (220-300°C) in the presence of a base and a catalyst to produce a branched dimer alcohol[5]. For this compound, this would involve the condensation of smaller alcohols. The reaction proceeds through a series of dehydrogenation, aldol condensation, dehydration, and hydrogenation steps[6][7]. While versatile, controlling the product distribution to favor a specific carbon number like C13 can be challenging.

Ziegler Process

The Ziegler process involves the oligomerization of ethylene using a trialkylaluminium catalyst, followed by oxidation and hydrolysis to produce linear primary alcohols[8][9]. While this process is a major source of linear fatty alcohols, it is not the primary method for producing branched alcohols like this compound. Modifications to the process can introduce some branching, but it is less controlled than in the Oxo process. Reaction temperatures in the Ziegler process influence the molecular weight of the alcohol, with 60-120°C favoring higher molecular weight alcohols[9].

Data Presentation: Comparative Process Parameters

The following tables summarize the typical quantitative data for the key industrial production methods of this compound.

Table 1: Oxo Process Parameters

| Step | Parameter | Typical Value | Catalyst |

| Olefin Oligomerization | Temperature | 80 - 140°C | Nickel-based / Zeolites |

| Pressure | 10 - 50 bar | ||

| Butene Conversion | > 90% | ||

| Hydroformylation (Cobalt) | Temperature | 100 - 250°C[1][2] | Unmodified Cobalt Carbonyl |

| Pressure | 100 - 400 bar[1][2] | ||

| n/iso Aldehyde Ratio | Lower | ||

| Hydroformylation (Rhodium) | Temperature | 90 - 130°C[3][4] | Rhodium with Phosphine/Phosphite Ligands |

| Pressure | < 20 - 40 bar[3] | ||

| n/iso Aldehyde Ratio | Higher | ||

| Yield of Aldehydes | > 95% | ||

| Hydrogenation | Temperature | 120 - 220°C[10] | Nickel, Palladium, or Platinum |

| Pressure | 15 - 50 bar[10] | ||

| Aldehyde Conversion | > 99% |

Table 2: Alternative Production Method Parameters

| Process | Parameter | Typical Value | Catalyst |

| Guerbet Reaction | Temperature | 220 - 300°C[5] | Base (e.g., KOH) and a metal catalyst (e.g., Cu, Ni, Pd)[6] |

| Pressure | Atmospheric to moderate pressure | ||

| Alcohol Conversion | Variable, can be > 90% | ||

| Ziegler Process | Temperature (Oligomerization) | 60 - 120°C[9] | Trialkylaluminium |

| Pressure (Oligomerization) | Elevated | ||

| Product | Primarily linear alcohols |

Experimental Protocols

Laboratory Scale Synthesis of this compound via Rhodium-Catalyzed Hydroformylation and Hydrogenation

Objective: To synthesize this compound from a C12 olefin mixture in a two-step process.

Step A: Hydroformylation of Dodecene Isomers

-

Materials:

-

Dodecene isomer mixture (e.g., trimer of butene)

-

Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)

-

Phosphine ligand (e.g., triphenylphosphine)

-

Solvent (e.g., toluene)

-

Synthesis gas (1:1 mixture of CO and H₂)

-

-

Apparatus:

-

High-pressure autoclave equipped with a magnetic stirrer, gas inlet, sampling valve, and temperature and pressure controls.

-

-

Procedure:

-

Charge the autoclave with the dodecene isomer mixture and the solvent.

-

Add the rhodium catalyst precursor and the phosphine ligand. The ligand-to-rhodium molar ratio is a critical parameter to control selectivity.

-

Seal the autoclave and purge several times with nitrogen to remove any oxygen.

-

Pressurize the reactor with the synthesis gas to the desired pressure (e.g., 20 bar).

-

Heat the reactor to the desired temperature (e.g., 100°C) with vigorous stirring.

-

Maintain the reaction under constant pressure by feeding synthesis gas as it is consumed.

-

Monitor the reaction progress by taking samples periodically and analyzing them by gas chromatography (GC).

-

Once the desired conversion of dodecene is achieved, cool the reactor to room temperature and carefully vent the excess gas.

-

Collect the crude tridecanal product mixture.

-

Step B: Hydrogenation of Tridecanal Isomers

-

Materials:

-

Crude tridecanal mixture from Step A

-

Hydrogenation catalyst (e.g., 5% Pd on carbon)

-

Solvent (e.g., ethanol or the crude reaction mixture from Step A)

-

Hydrogen gas

-

-

Apparatus:

-

High-pressure autoclave or a stirred hydrogenation reactor.

-

-

Procedure:

-

Charge the reactor with the crude tridecanal mixture and the hydrogenation catalyst.

-

Seal the reactor and purge with nitrogen, followed by purging with hydrogen.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 30 bar).

-

Heat the reactor to the desired temperature (e.g., 150°C) with efficient stirring.

-

Monitor the hydrogen uptake to follow the reaction progress.

-

After the hydrogen consumption ceases, maintain the conditions for an additional hour to ensure complete conversion.

-

Cool the reactor to room temperature and vent the excess hydrogen.

-

Filter the reaction mixture to remove the heterogeneous catalyst.

-

The filtrate contains the crude this compound product.

-

Purification by Fractional Distillation

The crude this compound is purified by fractional distillation under reduced pressure to separate the desired C13 alcohol isomers from unreacted starting materials, solvent, and any high-boiling byproducts. The efficiency of the separation depends on the difference in boiling points of the components and the number of theoretical plates in the distillation column[11][12].

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The composition of the final this compound product and the intermediates can be analyzed by GC-MS. This technique allows for the separation and identification of the various isomers present in the mixture.

-

Sample Preparation: Dilute a small aliquot of the sample in a suitable solvent (e.g., hexane or dichloromethane).

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: Typically 250-280°C.

-

Oven Temperature Program: A temperature gradient is used to separate the components, for example, starting at a lower temperature (e.g., 50°C) and ramping up to a higher temperature (e.g., 300°C).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ions and characteristic fragment ions of the C13 alcohol isomers.

-

-

Data Analysis: The resulting chromatogram will show peaks corresponding to the different isomers. The mass spectrum of each peak can be compared to a library of known spectra for identification.

Visualizations

Caption: Overall workflow for the industrial production of this compound via the Oxo process.

Caption: Simplified catalytic cycle for rhodium-catalyzed hydroformylation.

Conclusion

The industrial production of this compound is a well-established and optimized process, with the rhodium-catalyzed Oxo process being the state-of-the-art technology due to its high efficiency and selectivity under mild conditions. The choice of raw materials and the precise control of reaction parameters at each stage are crucial for determining the isomeric composition and purity of the final product. While alternative methods like the Guerbet reaction and the Ziegler process offer different synthetic routes, they are less prevalent for the specific production of branched C13 alcohols. A thorough understanding of the underlying chemistry and engineering principles is essential for researchers and professionals involved in the synthesis and application of this important industrial chemical.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydroformylation catalyzed by unmodified cobalt carbonyl under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. technology.matthey.com [technology.matthey.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. aocs.org [aocs.org]

- 7. Frontiers | Insights on Guerbet Reaction: Production of Biobutanol From Bioethanol Over a Mg–Al Spinel Catalyst [frontiersin.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Ziegler process - Wikipedia [en.wikipedia.org]

- 10. energyeducation.ca [energyeducation.ca]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Core Differences Between Isotridecanol and Linear Alcohols

This technical guide provides a comprehensive comparison of this compound and linear alcohols, focusing on their fundamental chemical and physical distinctions, synthesis routes, and resulting applications. The structural variance between these two types of fatty alcohols—branched versus straight-chain—is the primary determinant of their differing properties and functionalities.

Introduction: Structural Distinction

The core difference between this compound and linear alcohols lies in their carbon chain architecture.

-

Linear Alcohols: These are aliphatic alcohols characterized by a straight, unbranched alkyl chain. Their general formula is CH₃(CH₂)nCH₂OH.[1] Alcohols with 12 to 18 carbon atoms are often referred to as fatty alcohols and are precursors to detergents.[2]

-

This compound (ITDA): This is a C13 fatty alcohol that exists as a complex mixture of branched-chain isomers.[3][4] A common representative isomer is 11-methyldodecan-1-ol.[3][5] This branching disrupts the linear arrangement of carbon atoms, significantly influencing the molecule's physical properties.[6] this compound is typically a clear, high-boiling, oily liquid.[3]

Caption: Structural comparison of a linear vs. a branched alcohol.

Synthesis Pathways

The manufacturing processes for linear and branched alcohols are distinct, leading to their structural differences.

-

This compound (Oxo Process): this compound is synthetically produced via the hydroformylation (or Oxo process) of C12 olefins, typically propylene trimers.[1][6] This process involves reacting the olefin with a mixture of carbon monoxide and hydrogen (synthesis gas), which results in a mixture of C13 aldehydes. These aldehydes are then hydrogenated to produce the final isomeric mixture of this compound.[1][7]

-

Linear Alcohols (Ziegler Process): The Ziegler process is a common method for producing linear, even-numbered fatty alcohols.[1] This process uses ethylene and triethylaluminium as starting materials, followed by oxidation and hydrolysis to yield a range of linear alcohols, which are then separated by distillation.[2]

Caption: Simplified workflow for this compound synthesis.

Caption: Simplified workflow for Linear Alcohol synthesis.

Comparative Data: Physical and Chemical Properties

The branched structure of this compound results in significantly different physical properties compared to its linear counterpart, 1-tridecanol. The branching interferes with efficient crystal lattice packing, leading to a lower melting point and a broader liquid range.

| Property | This compound | Linear Alcohols (C12-C14) | Reference(s) |

| Molecular Formula | C₁₃H₂₈O | C₁₂H₂₆O to C₁₄H₃₀O | [5] |

| Molar Mass ( g/mol ) | ~200.36 | ~186.34 to ~214.39 | [8] |

| Physical State | Liquid at room temperature | Waxy solid at room temperature | [8] |

| Boiling Point (°C) | ~260.8 (at 760 mmHg) | >252 | [8] |

| Density (g/cm³) | ~0.831 | ~0.84 (liquid) | [8] |

| Flash Point (°C) | ~105.5 - 120 | ~180 - 285 (O.C.) | [8] |

| Water Solubility | 3.2 mg/L (practically insoluble) | Decreases with chain length; low | [1][4] |

Key Differences in Applications

The distinct properties of this compound and linear alcohols dictate their primary industrial applications.

This compound and its derivatives are primarily used in:

-

Plasticizers: As a starting material for producing plasticizers used in PVC.[3]

-

Surfactants and Wetting Agents: Ethoxylates of this compound are versatile non-ionic surfactants used in detergents, industrial cleaners, and agricultural formulations for their excellent wetting, emulsifying, and dispersing properties.[9][10]

-

Lubricants and Metalworking Fluids: Employed in the formulation of lubricants and as a component in metalworking fluids.[3][10]

-

Defoamers: Used in small proportions to suppress foaming in industries like textiles, paper, and coatings.[3]

-

Solvents: Acts as a low-volatility solvent for oils, waxes, and dyes.[3]

Linear alcohols and their derivatives are commonly found in:

-

Detergents: A primary component in both household and industrial detergents.[11][12]

-

Personal Care Products: Used as emulsifiers and foam boosters in shampoos, soaps, and lotions.[11][12]

-

Industrial Processes: Utilized in textile manufacturing, agriculture, and metal cleaning for their surfactant properties.[11][12]

-

Emulsion Polymerization: Act as stabilizers for polymer particles.[11]

Reactivity and Derivatives

The chemical reactivity of both alcohol types is dominated by the hydroxyl (-OH) group. They undergo similar reactions, but the properties of the resulting derivatives differ.

-

Esterification: Both react with acids to form esters. This compound esters are significant as plasticizers.[3]

-

Ethoxylation: Reaction with ethylene oxide produces alcohol ethoxylates, a major class of non-ionic surfactants.[9] The branched alkyl chain in this compound ethoxylates enhances their solubility in oils and can provide different wetting characteristics compared to linear alcohol ethoxylates.[6]

-

Oxidation: Primary alcohols, including both linear and this compound types, can be oxidized to aldehydes and further to carboxylic acids.[1][2]

The branched structure of this compound can sometimes introduce steric hindrance, potentially affecting reaction rates compared to its linear counterparts.

Environmental Fate and Biodegradability

A critical distinction for environmental and regulatory consideration is their biodegradability.

-

Linear Alcohols: Straight-chain fatty alcohols are generally considered readily biodegradable.[13][14]

-

This compound: The branched structure of this compound makes it less readily biodegradable than linear alcohols. Studies have shown that alkyl branching can sterically hinder the enzymatic degradation process, particularly under anaerobic conditions.[15] While ethoxylated this compound is considered readily biodegradable, the branching in the parent alcohol can slow the rate of degradation compared to linear analogues.[15][16]

Experimental Protocols for Characterization

To analyze and differentiate between this compound and linear alcohols, as well as to determine their properties, a combination of standard analytical techniques is employed.

Protocol: Isomer Distribution and Purity Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To separate, identify, and quantify the various isomers present in an this compound sample and to distinguish it from a linear alcohol.

-

Sample Preparation:

-

Dilute the alcohol sample (e.g., 1 µL) in a suitable solvent like dichloromethane or hexane (e.g., 1 mL).

-

For improved volatility and peak shape, derivatization to trimethylsilyl (TMS) ethers can be performed using an agent like BSTFA.

-

-

Instrumentation:

-

Gas Chromatograph: Equipped with a capillary column suitable for separating isomers (e.g., a non-polar DB-5ms or a mid-polar DB-17ms column).

-

Mass Spectrometer: Used as the detector to identify compounds based on their mass spectra.

-

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

-

Data Analysis:

-

The retention time will differ significantly between the compact branched isomers of this compound and the longer, linear 1-tridecanol.

-

The mass spectrum for each peak is compared against a spectral library (e.g., NIST) to confirm the identity of the isomers based on their fragmentation patterns.

-

The relative peak area of each isomer provides a semi-quantitative measure of its proportion in the mixture.

-

This protocol allows for the clear differentiation of the complex isomeric mixture of this compound from the single, sharp peak expected for a pure linear alcohol. Physical properties like boiling point and density are determined using standardized methods from organizations such as ASTM International.

References

- 1. Isotridecyl alcohol | PPT [slideshare.net]

- 2. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]

- 3. atamankimya.com [atamankimya.com]

- 4. atamankimya.com [atamankimya.com]

- 5. Isotridecan-1-ol | C13H28O | CID 33865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 27458-92-0 | Benchchem [benchchem.com]

- 7. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 9. atamankimya.com [atamankimya.com]

- 10. What Are the Major Source Manufacturers of this compound? [hjd-chem.com]

- 11. connectionchemical.com [connectionchemical.com]

- 12. Linear Alcohol Ethoxylate Surfactant | Linear Alcohol Ethoxylate Supplier | Polyventive [polyventive.com]

- 13. Environmental Safety of the Use of Major Surfactant Classes in North America - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Anaerobic degradability of alcohol ethoxylates and related non-ionic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. santos.com [santos.com]

An In-depth Technical Guide to the Primary Industrial Applications of Isotridecanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (ITDA), a C13 oxo-alcohol, is a versatile chemical intermediate with significant industrial importance. Its branched-chain structure imparts unique properties to its derivatives, leading to their widespread use in various applications. This technical guide provides a comprehensive overview of the core industrial applications of this compound, with a primary focus on its role in the synthesis of surfactants, lubricants, and plasticizers. The document details the performance characteristics of this compound-based products, supported by quantitative data and standardized experimental protocols. Furthermore, key chemical pathways and experimental workflows are visualized to enhance understanding.

Introduction

This compound is a mixture of isomeric, branched-chain C13 primary alcohols.[1][2] Its synthesis is primarily achieved through the hydroformylation (oxo synthesis) of a branched C12-olefin, which is itself produced from the trimerization of butene.[1][3] The resulting isomeric mixture of primary isotridecyl alcohols possesses a unique molecular architecture that influences the physicochemical properties of its derivatives.[1] The hydroxyl group of this compound serves as a reactive site for various chemical transformations, most notably ethoxylation and esterification, giving rise to a diverse range of commercially valuable products.[1][4]

The primary industrial applications of this compound and its derivatives stem from their excellent surface-active properties, lubricating capabilities, and plasticizing efficiency. This guide delves into these core applications, providing detailed technical information relevant to researchers and professionals in chemical and material sciences.

Primary Applications

The versatility of this compound makes it a crucial raw material in several key industrial sectors.

Surfactants: this compound Ethoxylates

The most significant application of this compound is in the production of non-ionic surfactants through ethoxylation.[1][5] The reaction of this compound with ethylene oxide yields this compound ethoxylates, which are widely used as emulsifiers, wetting agents, detergents, and dispersants.[6][7][8]

Key Performance Characteristics:

-

Surface Tension Reduction: this compound ethoxylates are highly effective at reducing the surface tension of water, a critical property for wetting and detergency.[6]

-

Wetting: They exhibit excellent wetting properties, particularly on textile and hard surfaces. The wetting efficiency is dependent on the degree of ethoxylation, with optimal performance generally observed in ethoxylates with 6 to 10 moles of ethylene oxide (EO).

-

Emulsification and Dispersion: Their ability to form stable emulsions is crucial in formulations for cosmetics, pharmaceuticals, and agricultural products.[6][8] They are also effective dispersants for pigments and other solid particles in paints, coatings, and inks.[9]

-

Detergency: this compound ethoxylates are key components in household and industrial cleaning products due to their excellent cleaning and degreasing properties.[7] Ethoxylates with around 6 moles of EO are particularly effective for removing grease-bound soils, while those with around 8 moles of EO are preferred for pigmented contamination.[9]

-

Foaming: The foaming capacity of this compound ethoxylates is generally moderate to low, which can be advantageous in applications where excessive foam is undesirable.[10]

Quantitative Performance Data of this compound Ethoxylates

| Property | Moles of EO | Value | Test Method |

| Surface Tension | 6 | < 30 mN/m | Wilhelmy Plate |

| 8 | < 30 mN/m | Wilhelmy Plate | |

| Wetting Time (Textiles) | 6 - 10 | Optimal | DIN EN 1772 |

| Foaming Properties | 1 | Slight | ASTM D1173 |

| >1 | Moderate | ASTM D1173 | |

| Cloud Point (1% in water) | 3 | Insoluble | - |

| 5 | 40-44 °C | - | |

| 6 | 50-54 °C | - | |

| 8 | 60-64 °C | - |

Lubricants and Lubricant Additives

This compound is a key precursor in the synthesis of high-performance lubricants and lubricant additives.[2][4][11] Esterification of this compound with various carboxylic acids produces synthetic esters that serve as base oils or additives in engine oils, metalworking fluids, and industrial lubricants.[2][11]

Key Performance Characteristics:

-

Viscosity Index (VI): this compound-based esters can exhibit a high Viscosity Index, indicating a more stable viscosity over a wide temperature range compared to conventional mineral oils.[12][13]

-

Wear Protection: These lubricants offer excellent anti-wear properties, reducing friction and protecting metal surfaces.[12]

-

Oxidation Stability: The branched structure of the isotridecyl group contributes to good thermal and oxidative stability, extending the service life of the lubricant.[12]

-

Low-Temperature Performance: this compound-based lubricants can be formulated to have low pour points, ensuring fluidity and effective lubrication at low temperatures.[3]

Comparative Performance Data of Lubricants

| Performance Metric | This compound-Based Lubricant (Representative Data) | Polyalphaolefin (PAO)-Based Lubricant (Typical) | Mineral Oil-Based Lubricant (Typical) | Test Method |

| Viscosity Index (VI) | ~145 | ~135 | ~100 | ASTM D2270 |

| Wear Protection (Four-Ball Wear, mm) | ~0.40 | ~0.45 | ~0.60 | ASTM D4172 |

| Oxidation Stability (RPVOT, minutes) | > 400 | > 350 | ~200 | ASTM D2272 |

Plasticizers

This compound is used as the alcohol component in the synthesis of ester plasticizers, primarily for polyvinyl chloride (PVC).[4][11] The reaction of this compound with phthalic anhydride or other dibasic acids yields high-molecular-weight plasticizers that impart flexibility and durability to the polymer.

Key Performance Characteristics:

-

Low Volatility: The long, branched alkyl chain of this compound contributes to the low volatility of its ester plasticizers, which is crucial for maintaining the properties of the plasticized material over time.

-

Good Low-Temperature Flexibility: Plasticizers derived from this compound can improve the flexibility of PVC at low temperatures.

-

Hydrolysis Resistance: The steric hindrance provided by the branched chain can enhance the resistance of the ester to hydrolysis.

Experimental Protocols

The evaluation of this compound-based products relies on standardized testing methodologies. Below are detailed protocols for key experiments cited in this guide.

Surfactant Performance Testing

The Wilhelmy plate method is a widely used technique for determining the static surface tension of liquids.[1][2][14][15][16]

-

Apparatus: A tensiometer equipped with a microbalance and a platinum Wilhelmy plate.

-

Procedure:

-

Clean the platinum plate thoroughly, typically by flaming, to remove any organic contaminants.

-

Suspend the plate from the microbalance.

-

Place the surfactant solution in a sample vessel and allow it to reach thermal equilibrium (e.g., 25°C).

-

Raise the sample vessel until the liquid surface just touches the bottom edge of the plate.

-

The force exerted on the plate due to the surface tension is measured by the microbalance.

-

The surface tension is calculated from the measured force and the wetted perimeter of the plate.

-

This method, also known as the Ross-Miles foam test, is used to determine the foaming characteristics of surfactants.[17][18]

-

Apparatus: A jacketed glass column with a specified height and diameter, and a calibrated pipette.

-

Procedure:

-

Prepare a solution of the surfactant at a specified concentration and temperature.

-

Pour a portion of the solution into the column to a specified height.

-

Pipette a specific volume of the same solution and allow it to fall from a specified height into the column, generating foam.

-

Measure the initial foam height immediately after all the solution has run out of the pipette.

-

Measure the foam height again after a specified time (e.g., 5 minutes) to assess foam stability.

-

Lubricant Performance Testing

This test method determines the kinematic viscosity of liquid petroleum products.[4][19][20][21][22]

-

Apparatus: A calibrated glass capillary viscometer and a constant temperature bath.

-

Procedure:

-

The sample is introduced into the viscometer.

-

The viscometer is placed in a constant temperature bath until the sample reaches the test temperature.

-

The time is measured for a fixed volume of the liquid to flow under gravity through the capillary of the viscometer.

-

The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.

-

This standard practice calculates the viscosity index from the kinematic viscosities at 40 °C and 100 °C.[12][13][23][24][25][26]

-

Procedure:

-

Determine the kinematic viscosity of the lubricant at 40 °C and 100 °C using ASTM D445.

-

The Viscosity Index is calculated using formulas and tables provided in the ASTM D2270 standard, which compare the lubricant's viscosity change with that of reference oils.

-

This test method determines the lowest temperature at which a petroleum product will continue to flow.[3][11][27][28][29]

-

Apparatus: A test jar, thermometer, and a cooling bath.

-

Procedure:

-

The sample is heated and then cooled at a specified rate.

-

At intervals of 3°C, the test jar is removed from the cooling bath and tilted to check for movement of the oil.

-

The pour point is the lowest temperature at which movement is observed, plus 3°C.

-

Mandatory Visualizations

Synthesis of this compound Ethoxylates

The following diagram illustrates the ethoxylation of this compound, a key process in the production of non-ionic surfactants.

Lubricant Performance Testing Workflow

This diagram outlines the logical flow for evaluating the performance of this compound-based lubricants.

Esterification of this compound for Plasticizers

The following diagram illustrates the general reaction for producing plasticizers from this compound.

Conclusion

This compound is a fundamental building block in the chemical industry, with its derivatives finding critical applications as surfactants, lubricants, and plasticizers. The unique branched structure of this compound imparts desirable performance characteristics to these end products, including excellent surface activity, high viscosity index, and low volatility. Understanding the synthesis, performance metrics, and standardized testing protocols associated with this compound derivatives is essential for the development of advanced materials and formulations. This guide provides a foundational technical overview to support researchers and professionals in their endeavors within these fields.

References

- 1. What is Surface Tension?:Kyowa Interface Science [face-kyowa.co.jp]

- 2. How does the Wilhelmy plate method work? - DataPhysics Instruments [dataphysics-instruments.com]

- 3. support.newgatesimms.com [support.newgatesimms.com]

- 4. tamson-instruments.com [tamson-instruments.com]

- 5. This compound | 27458-92-0 | Benchchem [benchchem.com]

- 6. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 7. atamankimya.com [atamankimya.com]

- 8. CheMondis Marketplace [chemondis.com]

- 9. atamankimya.com [atamankimya.com]

- 10. atamankimya.com [atamankimya.com]

- 11. azom.com [azom.com]

- 12. benchchem.com [benchchem.com]

- 13. interflon.com [interflon.com]

- 14. clearsolutionsusa.com [clearsolutionsusa.com]

- 15. Wilhelmy plate method | KRÜSS Scientific [kruss-scientific.com]

- 16. tegewa.de [tegewa.de]

- 17. file.yizimg.com [file.yizimg.com]

- 18. researchgate.net [researchgate.net]

- 19. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 20. ASTM D445 - eralytics [eralytics.com]

- 21. ppapco.ir [ppapco.ir]

- 22. store.astm.org [store.astm.org]

- 23. ASTM D2270 - eralytics [eralytics.com]

- 24. ASTM D2270 – SPL [spllabs.com]

- 25. matestlabs.com [matestlabs.com]

- 26. ASTM D2270 / Viscosity index (VI) from 40°C and 100°C | Anton Paar Wiki [wiki.anton-paar.com]

- 27. ASTM D97 Test Method for Pour Point | Ayalytcial [ayalytical.com]

- 28. precisionlubrication.com [precisionlubrication.com]

- 29. img.waimaoniu.net [img.waimaoniu.net]

Navigating the Environmental Journey of Isotridecanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the environmental fate and biodegradability of Isotridecanol, a branched C13 alcohol. Understanding the environmental profile of this substance is critical for its safe and sustainable use in various industrial applications. This document provides a comprehensive overview of its degradation pathways, bioaccumulation potential, and the experimental protocols used for its assessment.

Environmental Fate and Persistence

This compound and its ethoxylated derivatives are generally considered to have a favorable environmental profile, characterized by ready biodegradability and low potential for bioaccumulation. Abiotic degradation pathways such as hydrolysis and photolysis are not considered significant routes of removal from the environment for alcohol ethoxylates due to their chemical structure.[1]

Biodegradability

Biodegradation is the primary mechanism for the removal of this compound from the environment. Studies have shown that this compound ethoxylates are readily biodegradable.[1][2]

Anaerobic Biodegradation: Under anaerobic conditions, the degradation of highly branched alcohol ethoxylates, including iso-tridecanol, has been shown to be insignificant.[3] This suggests that in oxygen-depleted environments such as deep sediments, the biodegradation of this compound may be limited. One study on the anaerobic degradation of alcohol ethoxylates in marine sediments reported half-lives in the range of 10 to 15 days for various homologs.[4]

Bioaccumulation

This compound has a low potential for bioaccumulation in aquatic organisms.[2] The bioconcentration factor (BCF) is a key indicator of a substance's tendency to accumulate in living tissue. For ethoxylated alcohols, which include this compound ethoxylates, BCF values in fish have been reported to range from less than 5 to 387.5.[1][5] These values are below the threshold that would classify the substance as bioaccumulative.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biodegradability and bioaccumulation of this compound and its ethoxylates.

Table 1: Biodegradability of this compound Ethoxylates

| Test Guideline | Substance | Degradation (%) | Duration (days) | Classification |

| OECD 301B | This compound, ethoxylated | 75 | 28 | Readily Biodegradable[1] |

Table 2: Bioaccumulation Potential of Ethoxylated Alcohols

| Organism | Substance | Bioconcentration Factor (BCF) | Conclusion |

| Fish | Ethoxylated Alcohols | <5 - 387.5 | Low Bioaccumulation Potential[1][5] |

Experimental Protocols

Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are employed to assess the biodegradability of chemical substances.

OECD 301B: CO2 Evolution Test